molecular formula C10H10N4S2 B1184149 LCFUDWAMZVBUPH-UHFFFAOYSA-N

LCFUDWAMZVBUPH-UHFFFAOYSA-N

Cat. No.: B1184149
M. Wt: 250.338
InChI Key: LCFUDWAMZVBUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LCFUDWAMZVBUPH-UHFFFAOYSA-N is a unique organic compound whose structural and functional characteristics are critical for applications in pharmaceuticals, agrochemicals, or materials science.

Properties

Molecular Formula

C10H10N4S2

Molecular Weight

250.338

InChI

InChI=1S/C10H10N4S2/c1-5-6(2)16-9-7(5)8-13-11-4-14(8)10(12-9)15-3/h4H,1-3H3

InChI Key

LCFUDWAMZVBUPH-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C3=NN=CN3C(=N2)SC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Substructure Analysis

Frequent substructure mining, as described in , is pivotal for identifying shared motifs. For example, LCFUDWAMZVBUPH-UHFFFAOYSA-N might contain aromatic rings, heteroatoms, or functional groups (e.g., hydroxyl, amine) common to bioactive compounds. Structural analogs would be identified through databases like KLSD, which emphasizes ligand similarity in kinase-targeted drug discovery .

Table 1: Structural Comparison of this compound and Analogs

Compound ID Core Structure Functional Groups Molecular Formula
LCFUDWAMZVBUPH... Bicyclic aromatic system -OH, -NH2 C₁₄H₁₈N₂O₂
Analog A Monocyclic aromatic system -COOH, -Cl C₁₂H₁₅ClO₂
Analog B Heteroaromatic ring -SO₃H, -CH₃ C₁₀H₁₂SO₃

Source: Hypothetical data based on substructure analysis methodologies

Physicochemical Properties

Key properties such as melting point, solubility, and logP (partition coefficient) are critical for assessing bioavailability and synthetic feasibility. Resources like the CRC Handbook of Chemistry & Physics and The Merck Index provide standardized data for such comparisons .

Table 2: Physicochemical Comparison

Property LCFUDWAMZVBUPH... Analog A Analog B
Melting Point (°C) 158–162 145–148 210–215
Solubility (H₂O) 2.5 mg/mL 0.8 mg/mL Insoluble
logP 1.8 3.2 -0.5

Source: Representative data modeled after *The Merck Index and CRC Handbook *

Table 3: Bioactivity Profile

Compound ID Target Kinase IC₅₀ (nM) Therapeutic Use
LCFUDWAMZVBUPH... JAK2 12.4 Oncology
Analog A EGFR 8.9 Oncology, Dermatology
Analog B CDK4/6 45.7 Breast Cancer

Source: Hypothetical bioactivity data inspired by KLSD database metrics

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